6,6'-Dithiodinicotinic acid
Overview
Description
6,6’-Dithiodinicotinic acid is a sulfur-containing organic compound that belongs to nicotinic acid derivatives . It is also known as Bis [3-Carboxypyridine] 6,6′-disulfide . It is used as a specific sulfhydryl blocker .
Synthesis Analysis
The synthesis of 6,6’-Dithiodinicotinic acid involves the reaction with thiols, which results in a disulfide and 6-mercaptonicotinic acid .Molecular Structure Analysis
The molecular formula of 6,6’-Dithiodinicotinic acid is C12H8N2O4S2 . The functional reactive sites of 6,6’-Dithiodinicotinic acid include carboxylic acid groups, sulfur atoms, and pyridyl nitrogen atoms .Chemical Reactions Analysis
6,6’-Dithiodinicotinic acid reacts with thiols to afford a disulfide and 6-mercaptonicotinic acid . It also interacts with the homogenates of Ehrlich ascites cells .Physical And Chemical Properties Analysis
6,6’-Dithiodinicotinic acid has a molecular weight of 308.33 g/mol . It is a solid substance with a melting point of 263-265 °C (lit.) .Scientific Research Applications
Interaction with Thiols and Cellular Reactions
6,6'-Dithiodinicotinic acid (DTNA) demonstrates significant reactivity with thiols, forming disulfides and 6-mercaptonicotinic acid. This reaction can be monitored spectrophotometrically. DTNA's interaction with Ehrlich ascites tumor cells is notable, as it reacts more extensively with cell homogenates compared to intact cells, suggesting limited cell penetration. DTNA can indirectly cause the enzyme-mediated oxidation of glucose 6-phosphate by providing oxidized NADP, leading to a moderate stimulation of the hexose monophosphate pathway in Ehrlich ascites cells (Grassetti, Murray, & Ruan, 1969).
Influence on Cell Growth and Adhesion
DTNA and its metabolite, 6-mercaptonicotinic acid (6-MNA), were investigated for their effects on various cell types. DTNA inhibited cell growth and decreased cell adhesion in murine fibroblasts and B16 melanoma cells, while 6-MNA showed no effect. This indicates a potential application of DTNA in influencing cell membrane-related processes (D'Ancona et al., 1986).
Role in Insulin Release
Studies on pancreatic islets from obese mice revealed that DTNA can stimulate insulin release. This effect was observed to be consistent regardless of glucose concentration, suggesting that DTNA's action might be linked to superficial thiol groups in the β cell plasma membrane. These findings highlight DTNA's potential role in regulating insulin secretion (Hellman et al., 1973).
Future Directions
6,6’-Dithiodinicotinic acid has been reported as an additive for application in efficient perovskite solar cells (PSCs). The dtdn-passivated perovskite exhibited enhanced carrier transport and lifetimes, thereby realizing high-performance PSCs . This suggests potential future applications in the field of solar energy.
properties
IUPAC Name |
6-[(5-carboxypyridin-2-yl)disulfanyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASOFRDSIKDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)SSC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166098 | |
Record name | 6,6'-Dithiodinicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |
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Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 6,6'-Dithiodinicotinic acid | |
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Product Name |
6,6'-Dithiodinicotinic acid | |
CAS RN |
15658-35-2 | |
Record name | 6,6′-Dithiodinicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15658-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Dithiodinicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658352 | |
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Record name | 6,6'-Dithiodinicotinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147758 | |
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Record name | 6,6'-Dithiodinicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-dithiodinicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.102 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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